

An In-Depth Technical Guide to the Early Clinical Development of (+)-Vorozole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (+)-Vorozole
CAS No.: 129731-10-8
Cat. No.: B144775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the early clinical trial data for **(+)-Vorozole** (R83842), a potent, third-generation non-steroidal aromatase inhibitor. Developed for the treatment of hormone-dependent breast cancer in postmenopausal women, Vorozole's trajectory through early clinical development offers valuable insights into the therapeutic potential and challenges of highly selective endocrine therapies. This document will delve into the core scientific principles underpinning its mechanism of action, preclinical validation, and the critical findings from its initial human trials.

The Scientific Rationale: Targeting Estrogen Synthesis with Precision

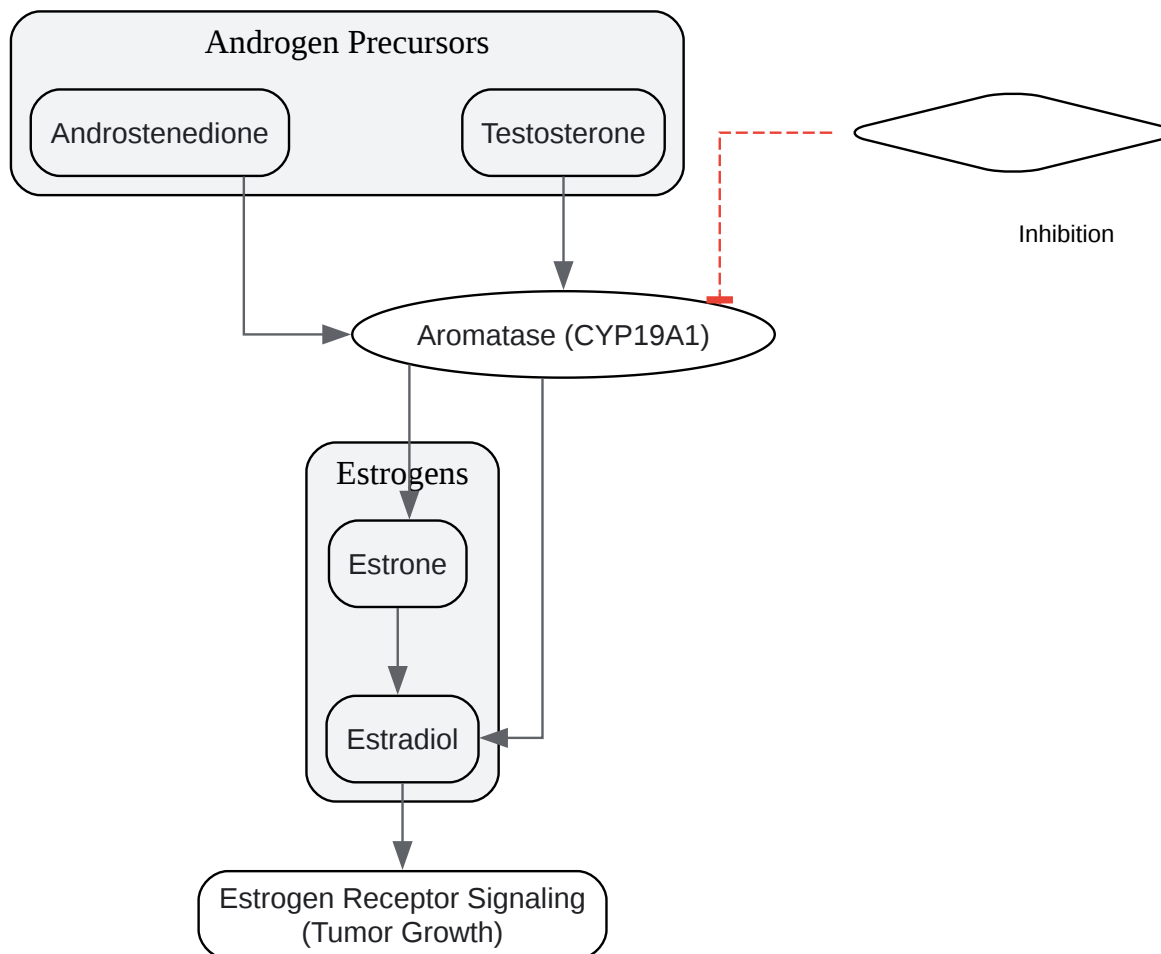
The progression of a significant subset of breast cancers is driven by estrogen signaling. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, a process catalyzed by the cytochrome P450 enzyme, aromatase (CYP19A1).^[1]

The therapeutic strategy, therefore, is to achieve profound estrogen deprivation by selectively inhibiting this enzyme.

(+)-Vorozole, a triazole derivative, emerged as a highly promising candidate due to its potent and reversible inhibition of aromatase.[2][3] The majority of its inhibitory activity is attributed to the dextro-isomer, **(+)-Vorozole**. [2] Preclinical studies demonstrated its high selectivity, with a significantly greater affinity for aromatase compared to other P450 enzymes involved in steroidogenesis, promising a favorable side-effect profile by avoiding interference with the production of corticosteroids and mineralocorticoids.[4][5]

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the pivotal role of aromatase in estrogen synthesis and the inhibitory action of **(+)-Vorozole**.



[Click to download full resolution via product page](#)

Caption: Mechanism of Aromatase Inhibition by **(+)-Vorozole**.

Preclinical Efficacy: Foundational Evidence

The potent anti-tumor activity of Vorozole was first established in animal models. In rats with chemically induced mammary tumors, Vorozole demonstrated significant tumor regression, comparable to ovariectomy.^{[4][6]} These studies also highlighted the dose-dependent nature of its anti-tumor effects.^{[6][7]}

Preclinical Study Highlight	Key Finding	Reference
In vitro aromatase inhibition	IC50 of 1.4 nM in FSH-stimulated rat granulosa cells.	[4]
In vivo estrogen suppression	ED50 of 0.0034 mg/kg for reducing plasma estradiol levels in rats.	[4]
Mammary tumor model (rats)	Oral administration of Vorozole resulted in significant tumor size regression.	[6]
Selectivity	Over 10,000-fold selectivity for aromatase compared to other P450 enzymes in vitro.	[5]

Early Clinical Trials: Translating Preclinical Promise to Human Data

Phase I and II clinical trials were designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **(+)-Vorozole** in postmenopausal women with advanced breast cancer, typically following treatment failure with tamoxifen.

Pharmacokinetics and Pharmacodynamics: Potent and Selective Estrogen Suppression

Early clinical investigations confirmed that Vorozole possesses excellent oral bioavailability and exhibits linear, dose-proportional pharmacokinetics.[5] A key objective of these initial studies was to determine the extent and selectivity of aromatase inhibition.

Phase I dose-escalation studies in healthy postmenopausal women established that single oral doses of 1 mg, 2.5 mg, or 5 mg of the Vorozole racemate resulted in a 93-94% inhibition of in vivo aromatase activity.[8] Daily administration of 1-5 mg led to a profound suppression of plasma estradiol levels by approximately 90%.[3][8]

A Phase II study provided more granular detail on the hormonal effects of a 2.5 mg daily dose in patients with advanced breast cancer[9]:

Hormone Level	Pre-treatment (Mean)	Post-treatment (1 month; Mean)	Change
Estradiol	24 pmol/L	Below detection (<9.2 pmol/L)	Significant Decrease
Estrone	144.3 pmol/L	57 pmol/L	Significant Decrease
Androstenedione	Unaffected	Unaffected	No Change
Dehydroepiandrosterone	Unaffected	Unaffected	No Change
Free Testosterone	Unaffected	Unaffected	No Change
17 α -hydroxyprogesterone	Unaffected	Unaffected	No Change

Data from Goss et al., 1995.[9]

Crucially, these studies also demonstrated the high selectivity of Vorozole in humans, with no significant impact on the synthesis of adrenal glucocorticoids or mineralocorticoids at therapeutic doses.[5][8] An adrenocorticotrophic hormone (ACTH) stimulation test in one study was normal in all 18 patients evaluated after one month of treatment, confirming this selectivity.[9]

Efficacy in Advanced Breast Cancer

Multiple Phase II trials evaluated the efficacy of the 2.5 mg once-daily dose of Vorozole in postmenopausal women with advanced breast cancer that had progressed after tamoxifen therapy.

The objective response rates (ORR), which include complete and partial responses, varied across these studies, generally ranging from 18% to 33%.[2] One multicenter Phase II study involving 27 patients reported an ORR of 30%, with two complete responses and six partial responses.[10] Another Phase II study with 29 eligible patients showed an 11% partial

remission rate, with a significant number of patients (14) achieving disease stabilization.[9] A separate multicenter trial with 34 patients documented an overall response rate of 21%.[11]

Phase II Trial	Number of Patients	Objective Response Rate (ORR)	Disease Stabilization	Key Efficacy Outcome
Paridaens et al., 1998	27	30%	9 patients (median 7.9 months)	Median time to progression of 5.9 months.
Goss et al., 1995	27 (evaluable for response)	11% (Partial Remission)	14 patients (median 12 months)	Remissions were durable (14, 15, and 16 months).
Johnston et al.	34	21%	Not specified	Median duration of response was 9.6 months.

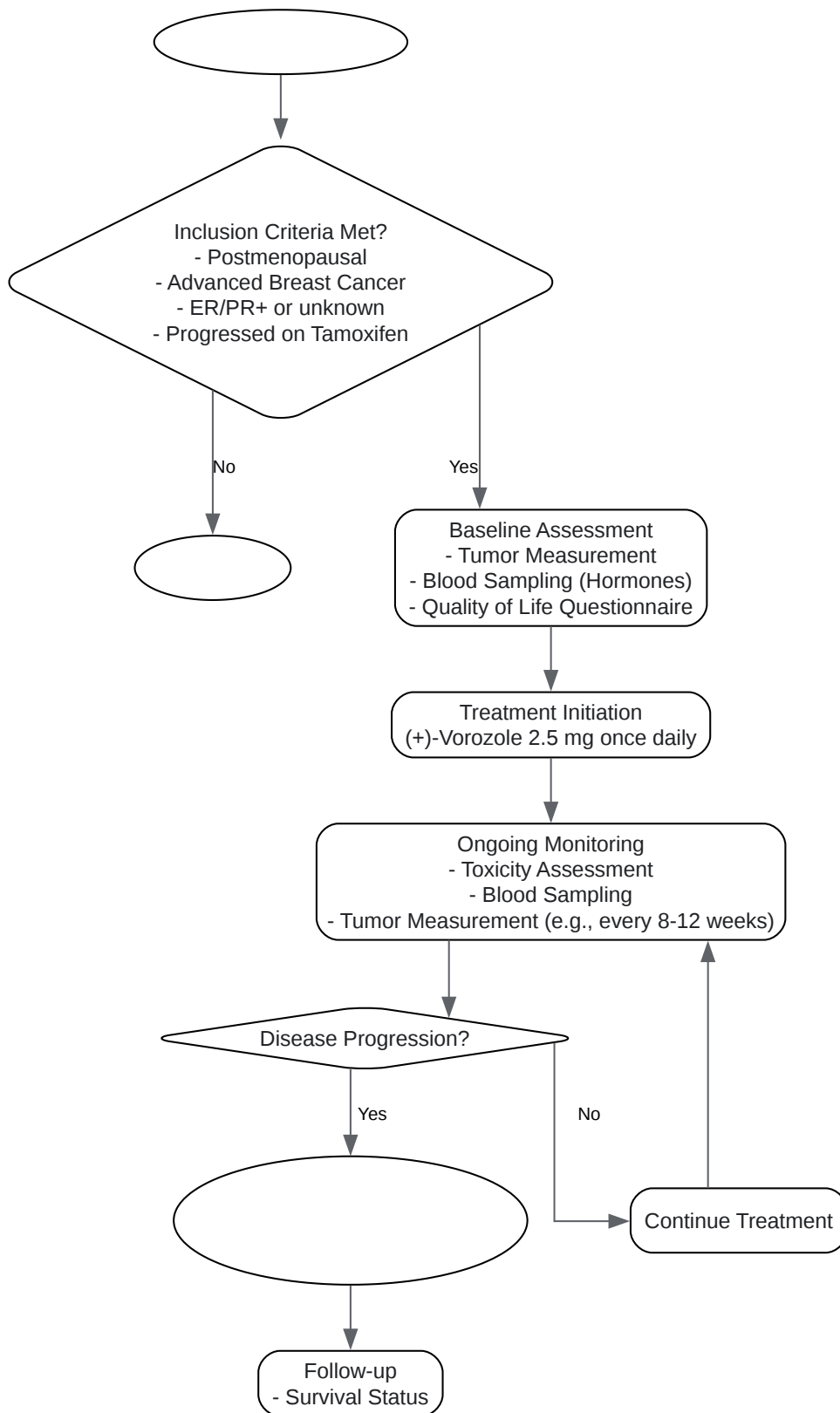
Safety and Tolerability

Across the early clinical trials, Vorozole was consistently reported to be well-tolerated. The most frequently observed side effects were generally mild and included hot flashes, nausea, malaise, and anorexia.[3][9][10] Importantly, Vorozole demonstrated a more favorable tolerability profile when compared to the then-standard second-line agent, aminoglutethimide, and was at least as well-tolerated as megestrol acetate, with the notable absence of significant weight gain associated with the latter.[2][3]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized, step-by-step overview of the typical protocol for a Phase II clinical trial of Vorozole in the target patient population.

Phase II Clinical Trial Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 8. [grokipedia.com](https://www.grokipedia.com) [[grokipedia.com](https://www.grokipedia.com)]
- 9. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure. Investigational Drug Branch of the European Organization for Research and Treatment of Cancer (EORTC) Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Early Clinical Development of (+)-Vorozole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144775/docs#an-in-depth-technical-guide-to-the-early-clinical-development-of-vorozole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)